N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
説明
N-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a structurally complex molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, a 2-oxooxazolidinone core, and a 2-methylindole moiety linked via an acetamide bridge. The benzo[d][1,3]dioxole group is known for enhancing metabolic stability, while the oxazolidinone scaffold contributes to conformational rigidity, which may improve binding specificity .
特性
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-12-19(15-4-2-3-5-16(15)24-12)20(26)21(27)23-9-14-10-25(22(28)31-14)13-6-7-17-18(8-13)30-11-29-17/h2-8,14,24H,9-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHBWWIXSSRXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3CN(C(=O)O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzo[d][1,3]dioxole moiety, an oxazolidinone structure, and an indole derivative. Its molecular formula is , with a molecular weight of 342.36 g/mol. The presence of multiple functional groups suggests a potential for diverse biological interactions.
Anticancer Activity
Research indicates that compounds containing both oxazolidinone and indole structures exhibit significant anticancer properties. For instance, similar oxazolidinones have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study found that derivatives of oxazolidinones demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines .
Antimicrobial Properties
Compounds with a benzo[d][1,3]dioxole structure have been reported to possess antimicrobial activity. Specifically, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain benzodioxole derivatives inhibited the growth of resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Neuroprotective Effects
The indole component in this compound suggests potential neuroprotective effects. Indole derivatives have been linked to neuroprotection in models of neurodegenerative diseases. For example, studies have shown that indole-based compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzo[d][1,3]dioxole and indole components can significantly influence potency and selectivity:
| Component | Modification | Effect on Activity |
|---|---|---|
| Benzo[d][1,3]dioxole | Substitution at C-5 | Increased antimicrobial activity |
| Indole | Methylation at C-2 | Enhanced neuroprotective properties |
| Oxazolidinone | Variation in substituents | Altered anticancer efficacy |
Case Studies
- Anticancer Study : A derivative similar to N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide was tested against breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 μM after 48 hours .
- Antimicrobial Study : In a study evaluating various benzodioxole derivatives, one compound showed significant antibacterial activity against MRSA with an MIC of 20 μg/mL, demonstrating its potential as a lead compound for antibiotic development .
類似化合物との比較
Table 1: Structural and Physicochemical Comparisons
*logP values are reported where available.
Heterocyclic Core Variations
- Oxazolidinone vs. Thiazolidinedione: The target compound’s oxazolidinone core (five-membered ring with O and N) contrasts with thiazolidinedione derivatives (e.g., ), which contain sulfur and are associated with peroxisome proliferator-activated receptor (PPAR-γ) agonism . The oxazolidinone’s rigidity may favor selectivity for bacterial RNA polymerase (as seen in linezolid analogues) or other enzymatic targets .
- Isoxazole-Indolinone Hybrids: Compounds in feature isoxazole and indolinone motifs, which are structurally distinct from the target’s oxazolidinone-indole system. The fluoroisoxazole substituent in enhances lipophilicity (logP = 6.554), suggesting improved membrane permeability compared to the target compound’s polar oxazolidinone .
Substituent Effects on Bioactivity
- Benzo[d][1,3]dioxole vs. Methoxyindole : The benzo[d][1,3]dioxole group in the target compound and , and 13 is associated with reduced oxidative metabolism, prolonging half-life. In contrast, 5-methoxyindole derivatives () may exhibit stronger π-π stacking interactions with aromatic residues in target proteins .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP is unreported, but analogues with benzo[d][1,3]dioxole (e.g., ) typically exhibit logP values >5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
- Molecular Weight : At ~450–500 g/mol (estimated), the target compound may face challenges in oral bioavailability compared to smaller analogues like (MW ~260 g/mol) .
Q & A
Q. How to reconcile discrepancies in reported bioactivity of analogous N-acylcarbazoles?
- Variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches may explain contradictions. ’s purity standards (TLC monitoring, recrystallization) and ’s statistical rigor in optimization are models for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
